Benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole-5(3H)-carboxylate
Overview
Description
Scientific Research Applications
1. Analgesic and Antiinflammatory Potential
Research has highlighted the potential of benzyl tetrahydro-1H-pyrrolo[3,4-c]isoxazole-5(3H)-carboxylate derivatives in the context of analgesic and anti-inflammatory activities. For instance, studies on 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, a closely related compound, have demonstrated promising results in pain relief and inflammation reduction in animal models. These findings are supported by extensive quantitative structure-activity relationship (QSAR) studies, which correlate the analgesic and anti-inflammatory potencies of these compounds with the steric and hydrogen-bonding properties of the benzoyl substituent(s) (Muchowski et al., 1985).
2. Synthesis of Heterocyclic Systems
The compound also plays a significant role in the synthesis of various heterocyclic systems. For example, the synthesis of pyrrolo[3,2-b]carbazoles, 1H-benzofuro[3,2-f]indoles, and 1H-[1]benzothieno[2,3-f]indoles has been achieved through condensation reactions involving benzyl pyrrole-2-carboxylate derivatives. This showcases the compound's utility in creating complex molecular architectures, which are significant in medicinal chemistry (Chunchatprasert et al., 1992).
3. Role in 1,3-Dipolar Cycloaddition Reactions
In another notable application, this compound derivatives have been involved in 1,3-dipolar cycloaddition reactions. These reactions are crucial in the synthesis of pyrrolo[3,2-d]isoxazoles, a class of compounds with potential pharmacological applications. The structural characterization of such compounds has been validated through single-crystal X-ray analysis, further highlighting the compound's significance in synthetic chemistry (Moroz et al., 2018).
Future Directions
The future directions for research on “Benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole-5(3H)-carboxylate” and related compounds could involve further exploration of their potential biological activities and therapeutic applications . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Properties
IUPAC Name |
benzyl 1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c][1,2]oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-13(17-8-10-4-2-1-3-5-10)15-6-11-9-18-14-12(11)7-15/h1-5,11-12,14H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIQOBZAVKTZKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CONC2CN1C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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